Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19FN2O3 and its molecular weight is 306.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Trifluoromethylated Analogues : This study demonstrates the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using a series of reactions that involve 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The process yields new trifluoromethylated analogues in both racemic and enantiopure forms, highlighting the flexibility and potential of pyrimidine derivatives in medicinal chemistry (V. Sukach et al., 2015).
Biginelli Condensations with Fluorinated Esters : The study focuses on Biginelli condensations using fluorinated 3-oxo esters, leading to the formation of various diastereoselective fluorinated tetrahydropyrimidine carboxylates. This work showcases the utility of fluorinated esters in the synthesis of complex pyrimidine structures with potential biological activities (V. I. Saloutin et al., 2000).
Characterization of Pyrimidine Derivatives : A study on n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate explores its synthesis, crystal growth, and various characterizations (XRD, FT–IR, SEM, TG–DTA–DSC, 1H-NMR). It provides insights into the thermal and dielectric properties of these crystals, suggesting their potential in pharmaceutical applications (P. M. Vyas et al., 2013).
Potential Applications
Antimicrobial and Anticancer Activities : Research on 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters evaluates their antimicrobial and anticancer potentials. The findings suggest that certain derivatives exhibit significant activities, underscoring the potential of these compounds in therapeutic applications (Sandeep Sharma et al., 2012).
Antitubercular Agents : A study synthesizes and evaluates a series of dihydropyrimidines for their antitubercular activity against Mycobacterium tuberculosis. The research identifies two compounds with significant activity, highlighting the potential of dihydropyrimidine derivatives as new antitubercular agents (A. Trivedi et al., 2010).
Properties
IUPAC Name |
butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-3-4-8-22-15(20)13-10(2)18-16(21)19-14(13)11-6-5-7-12(17)9-11/h5-7,9,14H,3-4,8H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSIHOJDLPPLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.